molecular formula C7H15O8PS B1195777 Mesgalp CAS No. 23973-05-9

Mesgalp

Cat. No. B1195777
CAS RN: 23973-05-9
M. Wt: 290.23 g/mol
InChI Key: URBVNGPRVHSYCK-OVHBTUCOSA-N
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Description

Mesgalp is a chemical compound that has gained significant attention in recent years due to its potential pharmaceutical applications. Mesgalp is a type of polyphenol that is found in various plant species, including grapes, berries, and tea.

Scientific Research Applications

  • Marine Environmental Protection and Research : Verlaan (2007) discusses the implications of experimental activities that intentionally manipulate the marine environment, highlighting the relationship between marine scientific research and marine environment protection provisions of the 1982 United Nations Convention on the Law of the Sea (Verlaan, 2007).

  • Bioinformatics and Web Services : Ren et al. (2010) present Opal, a toolkit for wrapping scientific applications as web services, which has been used for various biomedical applications. This paper could be relevant in terms of scientific research infrastructure and support systems (Ren et al., 2010).

  • Translational Research in Tissue Engineering : Yamada et al. (2004) explore the application of mesenchymal stem cells and platelet-rich plasma in tissue-engineered bone regeneration, demonstrating a successful transition from basic research to clinical application (Yamada et al., 2004).

  • Good Scientific Practice in Research : Niso et al. (2021) discuss the standards and guidelines for good scientific practice in experimental research using magneto- and electroencephalography, emphasizing the importance of scientific integrity and quality in research (Niso et al., 2021).

  • Molecular Electronic Plasmonics : Wang and Nijhuis (2016) review the field of molecular electronic plasmonics, which combines molecular electronics with plasmonics for potential applications in information processing and computing (Wang & Nijhuis, 2016).

  • Biomedical Research on ME/CFS : Davenport et al. (2018) address the current status of research evidence summaries in myalgic encephalomyelitis/chronic fatigue syndrome, highlighting the challenges and blind spots in evidence-based practice in this area (Davenport et al., 2018).

  • Bioproduction Processes : Patil et al. (2015) provide a framework for reporting microbial electrosynthesis research, proposing performance indicators for describing these processes, which is important for data presentation and interpretation in scientific research (Patil et al., 2015).

properties

IUPAC Name

[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]sulfanyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O8PS/c1-3-5(9)6(10)4(2-8)14-7(3)17-15-16(11,12)13/h3-10H,2H2,1H3,(H2,11,12,13)/t3-,4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBVNGPRVHSYCK-OVHBTUCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(OC1SOP(=O)(O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SOP(=O)(O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesgalp

CAS RN

23973-05-9
Record name Methyl beta-D-thiogalactopyranoside phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023973059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Reizer, C Panos - … of the National Academy of Sciences, 1980 - National Acad Sciences
… MeSGalP evoked by lactose, 2-deoxy-D-glucose, or unlabeled MeSGal; and (iii)a short lag followedby extremely rapid expulsion of intracellular MeSGalP … turnover of MeSGalP and leak …
Number of citations: 88 www.pnas.org

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